![molecular formula C6H5BrClNO B573021 2-Bromo-4-chloro-5-methoxypyridine CAS No. 1256810-64-6](/img/structure/B573021.png)
2-Bromo-4-chloro-5-methoxypyridine
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Overview
Description
2-Bromo-4-chloro-5-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO . It is used in various applications and research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-5-methoxypyridine consists of a pyridine ring substituted with bromo, chloro, and methoxy groups . The molecular weight is 222.467 Da .Physical And Chemical Properties Analysis
2-Bromo-4-chloro-5-methoxypyridine has a density of 1.6±0.1 g/cm3, a boiling point of 267.3±35.0 °C at 760 mmHg, and a flash point of 115.5±25.9 °C . It has a molar refractivity of 43.6±0.3 cm3, and a polar surface area of 22 Å2 .Scientific Research Applications
α-Bromination Reaction on Acetophenone Derivatives
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . “2-Bromo-4-chloro-5-methoxypyridine” can be used in the bromination of various acetophenone derivatives . This reaction is crucial in organic synthesis and finds extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Building Block for the β-Alanine Moiety of an αvβ3 Antagonist
“2-Bromo-4-chloro-5-methoxypyridine” can be used as a building block for the β-alanine moiety of an αvβ3 antagonist . αvβ3 antagonists are a class of drugs that inhibit the function of integrin αvβ3, a cell adhesion molecule involved in various pathological processes such as tumor growth, metastasis, and angiogenesis .
Preparation of Crown-Ester-Bipyridines and Viologens
“2-Bromo-4-chloro-5-methoxypyridine” is used as a starting material in the preparation of crown-ester-bipyridines and viologens . These compounds have a wide range of applications in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Safety and Hazards
2-Bromo-4-chloro-5-methoxypyridine is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-4-chloro-5-methoxypyridine are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of new carbon-carbon bonds . The broad application of this reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The molecular and cellular effects of 2-Bromo-4-chloro-5-methoxypyridine’s action are largely dependent on the specific context in which it is used. In the context of the Suzuki–Miyaura cross-coupling reaction, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-chloro-5-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.
properties
IUPAC Name |
2-bromo-4-chloro-5-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATSPHDWPVWHLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855703 |
Source
|
Record name | 2-Bromo-4-chloro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256810-64-6 |
Source
|
Record name | 2-Bromo-4-chloro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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